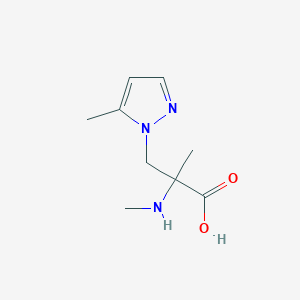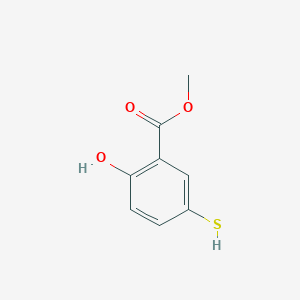
Methyl 2-hydroxy-5-sulfanylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-5-sulfanylbenzoate: is an organic compound with the molecular formula C8H8O3S It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the second position and a sulfanyl group at the fifth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-5-sulfanylbenzoate can be synthesized through the esterification of 2-hydroxy-5-sulfanylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 2-hydroxy-5-sulfanylbenzoate can undergo oxidation reactions, where the sulfanyl group is converted to a sulfonyl group.
Reduction: The compound can be reduced to form methyl 2-hydroxy-5-mercaptobenzoate.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products Formed:
Oxidation: Methyl 2-hydroxy-5-sulfonylbenzoate.
Reduction: Methyl 2-hydroxy-5-mercaptobenzoate.
Substitution: Various halogenated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-hydroxy-5-sulfanylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of sulfanyl and hydroxyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes and polymers. Its reactivity makes it suitable for various chemical processes.
Wirkmechanismus
The mechanism of action of methyl 2-hydroxy-5-sulfanylbenzoate involves its interaction with specific molecular targets. The hydroxyl and sulfanyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-hydroxy-5-methylsulfonylbenzoate: Similar structure but with a methylsulfonyl group instead of a sulfanyl group.
Methyl 2-hydroxy-5-chlorobenzoate: Contains a chlorine atom instead of a sulfanyl group.
Methyl 2-hydroxy-5-nitrobenzoate: Contains a nitro group instead of a sulfanyl group.
Uniqueness: Methyl 2-hydroxy-5-sulfanylbenzoate is unique due to the presence of both hydroxyl and sulfanyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H8O3S |
|---|---|
Molekulargewicht |
184.21 g/mol |
IUPAC-Name |
methyl 2-hydroxy-5-sulfanylbenzoate |
InChI |
InChI=1S/C8H8O3S/c1-11-8(10)6-4-5(12)2-3-7(6)9/h2-4,9,12H,1H3 |
InChI-Schlüssel |
UKYVXUVVBGFADJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


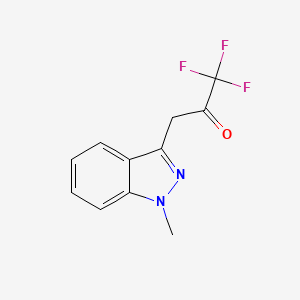

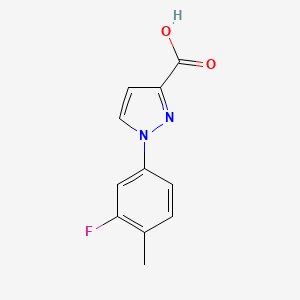
amine](/img/structure/B13545351.png)

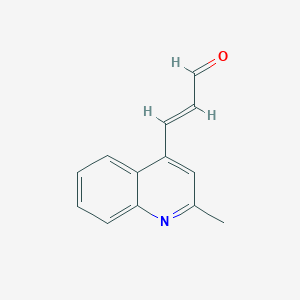
![1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13545363.png)
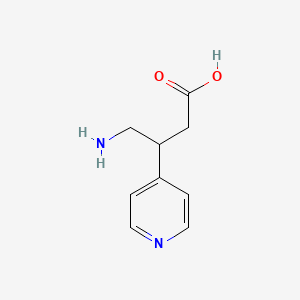

![1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine](/img/structure/B13545391.png)
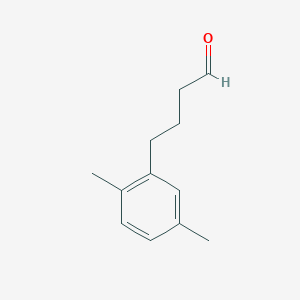
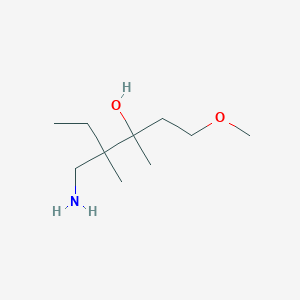
![2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride](/img/structure/B13545412.png)
